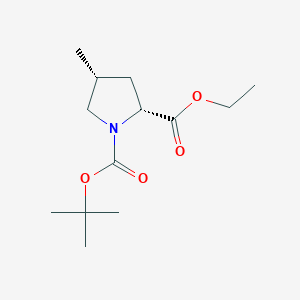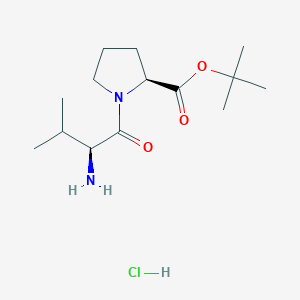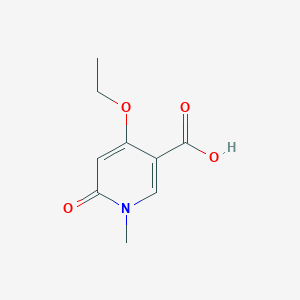
4-Methyl-3-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid
Übersicht
Beschreibung
4-Methyl-3-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative . It has a molecular formula of C16H26BNO3 and an average mass of 291.194 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further connected to a 4-methylpiperidin-1-yl group via a propoxy linker .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Analysis
The condensation of arylboronic acids, including structures similar to 4-methyl-3-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid, has been studied for the synthesis of complex molecular structures like 2,4,8a-triarylperhydro[1,3,2]dioxaborinino[5,4-c]pyridines. This process has contributed to the understanding of molecular structures through X-ray diffraction analysis, offering insights into the potential applications in designing compounds with specific molecular configurations for various scientific purposes (L. T. Anh et al., 2004).
Supramolecular Assemblies Design
Arylboronic acids are key components in the design and synthesis of supramolecular assemblies. The study by Pedireddi and Seethalekshmi (2004) explores the formation of supramolecular assemblies through the interaction of phenylboronic and 4-methoxyphenylboronic acids with specific bonding partners, demonstrating the role of these acids in creating complex molecular structures that could be fundamental in the development of new materials and sensors (V. Pedireddi & N. Seethalekshmi, 2004).
Protective Groups in Oligoribonucleotide Synthesis
The development of protective groups for oligoribonucleotide synthesis is another application area. Reese, Serafinowska, and Zappia (1986) discuss the use of a compound structurally related to this compound as a protective group in the synthesis process, highlighting its utility in the development of nucleic acid-based therapies and research tools (C. Reese et al., 1986).
Antimicrobial Activity Study
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activity. Mandala et al. (2013) synthesized a series of novel compounds and tested their efficacy against various bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Devender Mandala et al., 2013).
Enhanced Chemiluminescence Studies
The study of enhanced chemiluminescence by Kricka and Ji (1997) demonstrates the role of 4-substituted phenylboronic acids in improving the sensitivity and specificity of chemiluminescent assays. Such enhancements are crucial for the development of highly sensitive diagnostic tools and research methodologies (L. Kricka & X. Ji, 1997).
Eigenschaften
IUPAC Name |
[4-methyl-3-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO3/c1-13-6-9-18(10-7-13)8-3-11-21-16-12-15(17(19)20)5-4-14(16)2/h4-5,12-13,19-20H,3,6-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBPXGSSMIZCEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCCCN2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151287 | |
| Record name | Boronic acid, B-[4-methyl-3-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704064-30-1 | |
| Record name | Boronic acid, B-[4-methyl-3-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-methyl-3-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1458424.png)
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B1458426.png)
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)


![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)


